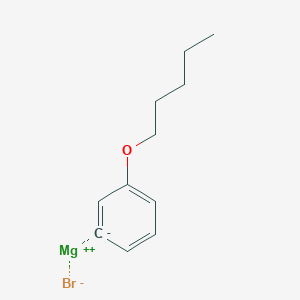
Magnesium;pentoxybenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;pentoxybenzene;bromide is a compound that combines magnesium, pentoxybenzene, and bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;pentoxybenzene;bromide typically involves the reaction of pentoxybenzene with magnesium in the presence of a brominating agent. One common method is the Grignard reaction, where magnesium metal reacts with pentoxybenzene in an anhydrous ether solvent to form the Grignard reagent, which is then treated with a brominating agent to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of high-purity magnesium and pentoxybenzene, along with efficient bromination techniques to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium;pentoxybenzene;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The bromide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Magnesium;pentoxybenzene;bromide has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of magnesium;pentoxybenzene;bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium atom can coordinate with other molecules, facilitating various chemical transformations. The bromide ion can participate in nucleophilic substitution reactions, while the pentoxybenzene moiety can undergo electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide: Similar in that it contains magnesium and bromide, but lacks the pentoxybenzene moiety.
Phenylmagnesium bromide: Another Grignard reagent, but with a phenyl group instead of pentoxybenzene.
Magnesium chloride: Contains magnesium and chloride, used in different applications compared to magnesium;pentoxybenzene;bromide.
Uniqueness
This compound is unique due to the presence of the pentoxybenzene group, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and as a precursor for more complex molecules .
Properties
Molecular Formula |
C11H15BrMgO |
|---|---|
Molecular Weight |
267.45 g/mol |
IUPAC Name |
magnesium;pentoxybenzene;bromide |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h4-5,8-9H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
SMUNZIGTKQCWIO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12640258.png)
![3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide](/img/structure/B12640266.png)

![(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B12640278.png)
![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B12640284.png)
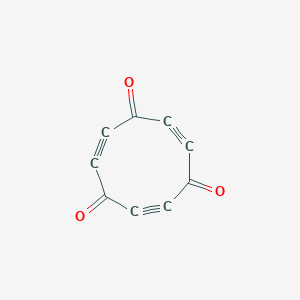
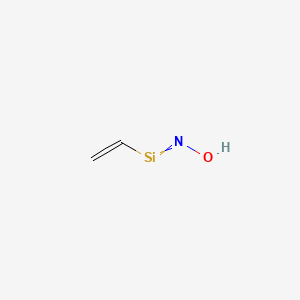
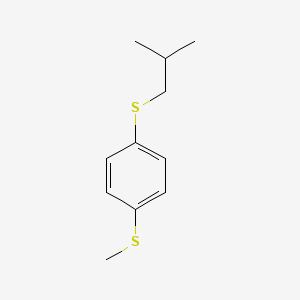
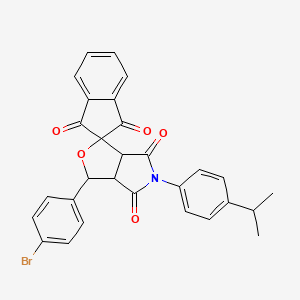
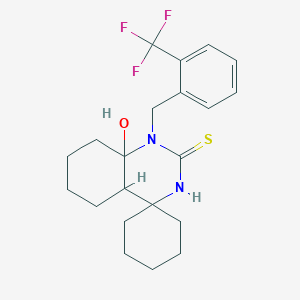
![Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B12640327.png)
![BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12640330.png)
![N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide](/img/structure/B12640336.png)
